5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a complex heterocyclic compound that belongs to the benzothiazole family of organic molecules. The compound exhibits a sophisticated molecular architecture characterized by the presence of multiple functional groups integrated within a single molecular framework. The International Union of Pure and Applied Chemistry systematic name for this compound is 5,6-dimethyl-n-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine, reflecting the precise positional relationships of its constituent functional groups.
The molecular structure of this compound can be understood through detailed examination of its constituent components and their spatial arrangements. The core benzothiazole ring system provides the fundamental scaffold, while the dimethyl substitutions at positions 5 and 6 introduce specific steric and electronic modifications. The pyridin-2-ylmethyl group attached to the nitrogen atom at position 2 creates an extended molecular framework that significantly influences the compound's overall chemical properties and potential biological activities.
Table 1: Fundamental Molecular Properties of this compound
The structural classification of this compound encompasses several important chemical categories. Primarily, it functions as a substituted benzothiazole derivative, specifically featuring amino functionality at the 2-position of the benzothiazole ring system. The presence of the pyridine ring creates a bipyridyl-like arrangement, although the connection occurs through a methylene bridge rather than direct ring fusion. This structural arrangement places the compound within the broader category of nitrogen-containing heterocyclic compounds with potential pharmacological significance.
The benzothiazole core structure consists of a five-membered thiazole ring fused to a benzene ring, creating a nine-atom bicyclic system. The thiazole portion contributes both nitrogen and sulfur heteroatoms, while the benzene ring provides aromatic stability and electronic delocalization. The dimethyl substitutions at positions 5 and 6 of the benzothiazole ring system introduce electron-donating methyl groups that modify the electronic distribution within the aromatic system.
Historical Context in Benzothiazole Chemistry
The development of benzothiazole chemistry traces its origins to the late nineteenth century, establishing a rich historical foundation for understanding compounds like this compound. The first reported synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, was accomplished by A.W. Hofmann in 1879, marking the beginning of systematic investigations into this important class of heterocyclic compounds. This early work established the fundamental synthetic approaches that would later enable the preparation of more complex derivatives.
The industrial significance of benzothiazole derivatives became apparent in 1921 with the discovery that 2-sulfanylbenzothiazoles could serve as vulcanization accelerators for natural and synthetic rubber. This application demonstrated the practical utility of benzothiazole chemistry and stimulated further research into related compounds. The success of benzothiazole-based vulcanization accelerators established a precedent for the industrial application of heterocyclic compounds and encouraged the development of new synthetic methodologies.
Natural occurrence of benzothiazole compounds was first documented in 1967 when the parent benzothiazole was isolated from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black. This discovery expanded the understanding of benzothiazole chemistry beyond synthetic applications to include naturally occurring systems. The identification of 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, as a naturally occurring benzothiazole further demonstrated the biological significance of this chemical class.
The evolution of benzothiazole synthesis has progressed through several distinct phases, each characterized by improvements in methodology and expanded substrate scope. Early synthetic approaches relied on condensation reactions between 2-aminothiophenol and various carbonyl compounds under acidic or basic conditions. These methods initially produced Schiff base intermediates that subsequently underwent cyclization through dehydrogenation to deliver 2-substituted benzothiazole products.
Modern synthetic developments have introduced environmentally friendly approaches that eliminate the need for harsh reaction conditions or toxic reagents. Recent methodologies have demonstrated that 2-aryl benzothiazoles can be prepared from the reaction of 2-aminothiophenol with aryl aldehydes in air and dimethyl sulfoxide without the use of additional catalysts, achieving excellent yields under mild conditions. The development of samarium triflate as a reusable catalyst has further advanced the field by providing efficient synthetic routes under very mild reaction conditions.
Pharmacophoric Significance in Heterocyclic Systems
The pharmacophoric significance of this compound emerges from the extensive biological activities demonstrated by benzothiazole derivatives and the specific structural features present in this compound. Benzothiazole-containing molecules have established themselves as privileged structures in medicinal chemistry, exhibiting diverse pharmacological activities that include antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. The structural architecture of this specific compound incorporates multiple pharmacophoric elements that may contribute to enhanced biological activity.
The benzothiazole moiety itself functions as a fundamental pharmacophore in numerous bioactive compounds. Research has demonstrated that benzothiazole derivatives can interact with various biological targets through multiple mechanisms, including enzyme inhibition, receptor binding, and protein-protein interaction modulation. The electron-withdrawing nature of the thiazole ring system contributes to the overall electronic properties of benzothiazole derivatives, influencing their binding affinity and selectivity for biological targets.
The incorporation of pyridine-containing substituents in benzothiazole derivatives has been associated with enhanced biological activity in several therapeutic areas. Studies have shown that compounds featuring both benzothiazole and pyridine pharmacophores can exhibit synergistic effects, leading to improved potency and selectivity compared to compounds containing only one of these heterocyclic systems. The pyridin-2-ylmethyl group in this compound provides additional nitrogen-containing functionality that may participate in hydrogen bonding interactions with biological targets.
Table 2: Pharmacophoric Elements in this compound
| Pharmacophoric Element | Structural Feature | Potential Biological Significance |
|---|---|---|
| Benzothiazole Core | 1,3-Benzothiazole ring system | Enzyme inhibition, receptor binding |
| Amino Functionality | N-linked at position 2 | Hydrogen bonding, ionic interactions |
| Pyridine Ring | Pyridin-2-yl moiety | Metal coordination, π-π stacking |
| Methyl Substitutions | Dimethyl at positions 5,6 | Lipophilicity modulation, steric effects |
| Methylene Linker | -CH₂- bridge | Conformational flexibility |
The specific substitution pattern present in this compound creates a unique pharmacophoric profile that may offer advantages over related compounds. The dimethyl substitutions at positions 5 and 6 of the benzothiazole ring introduce electron-donating effects that can modulate the electronic properties of the aromatic system. These substitutions may also influence the compound's lipophilicity and membrane permeability, factors that are crucial for biological activity.
Research into structurally related benzothiazole derivatives has revealed important structure-activity relationships that provide insight into the potential pharmacological significance of this compound. Studies on 2-amino-heteroaryl benzothiazole derivatives have identified key pharmacophoric features required for biological activity, including hydrogen bond acceptor and donor capabilities, hydrophobic regions, and aromatic ring features. The compound this compound incorporates several of these essential pharmacophoric elements within its molecular structure.
The hybrid pharmacophore approach has emerged as a valuable strategy for designing benzothiazole derivatives with enhanced biological activity. This approach involves combining multiple bioactive pharmacophores within a single molecular framework to achieve synergistic effects. The structure of this compound exemplifies this hybrid approach by incorporating both benzothiazole and pyridine pharmacophores connected through an amino methylene linker.
Contemporary research has demonstrated that benzothiazole derivatives can serve as effective scaffolds for developing compounds targeting specific protein families and disease pathways. The versatility of the benzothiazole framework allows for systematic modification of substituent groups to optimize biological activity while maintaining favorable pharmacokinetic properties. The specific structural features present in this compound position this compound as a potentially valuable lead structure for medicinal chemistry applications.
Properties
IUPAC Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-7-13-14(8-11(10)2)19-15(18-13)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFZOJFOAUKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
Traditional approaches to synthesizing benzothiazol-2-amine derivatives involve multi-step reactions starting from aromatic amines, thioureas, or related precursors, often requiring catalysts, harsh conditions, or multiple purification steps.
Key Steps
- Formation of Benzothiazole Core: Typically involves cyclization of o-aminothiophenol derivatives with carbonyl compounds or nitriles.
- Introduction of Substituents: Methylation or other alkylation reactions to introduce methyl groups at specific positions (e.g., 5,6-positions).
Sample Reaction Scheme
o-Aminothiophenol + Malononitrile → Cyclization → Benzothiazole core
Notes
- This method is well-established but often involves longer reaction times and less environmentally friendly conditions.
- Yield efficiencies vary, with typical yields ranging from 60% to 85%.
Modern Green and Catalyst-Free Synthesis Approaches
Three-Component One-Pot Reaction
Recent advancements have introduced environmentally benign, catalyst-free methods for benzothiazole synthesis, notably involving sulfur and aromatic amines in a one-pot reaction.
- Reactants: Aromatic amines, elemental sulfur, and oxidants like DMSO.
- Conditions: Mild, solvent-free or minimal solvent conditions, often at room temperature.
- Mechanism: Double C–S and single C–N bond formation via cleavage of C–N and C–H bonds, with DMSO acting as an oxidant.
Aromatic amine + Sulfur + DMSO → Benzothiazole derivative
Data Table 1: Summary of Green Synthesis Conditions
- These methods are notable for their environmental friendliness and operational simplicity.
- The mechanism involves nucleophilic attack, cyclization, and oxidation steps facilitated by DMSO.
Synthesis via Nucleophilic Cyclization of Precursors
Another approach involves preparing key intermediates such as 2-cyanomethylbenzothiazole, followed by functionalization.
- Grinding of o-aminothiophenol with malononitrile under natural acid catalysis (lemon juice) at room temperature.
- Subsequent reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or other reagents to introduce methyl groups at specific positions.
o-Aminothiophenol + Malononitrile → 2-Cyanomethylbenzothiazole
2-Cyanomethylbenzothiazole + N,N-Dimethylformamide dimethyl acetal → Methylated benzothiazole
Data Table 2: Key Reaction Parameters
- These methods are efficient, with high yields and minimal environmental impact.
- The approach allows for selective methylation at desired positions.
Specific Synthesis of 5,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Direct Cyclization of Precursors
Based on the data from chemical suppliers and literature, the compound can be synthesized via a multi-step process involving:
- Step 1: Synthesis of a methylated benzothiazole core, such as 5,6-dimethylbenzothiazole, from methylated o-aminothiophenol derivatives.
- Step 2: N-alkylation with pyridin-2-ylmethyl halides or related intermediates to introduce the pyridin-2-ylmethyl group.
- Step 3: Final amination step to form the target compound.
Methylated o-Aminothiophenol + Malononitrile → 5,6-Dimethylbenzothiazole
5,6-Dimethylbenzothiazole + Pyridin-2-ylmethyl halide → N-(pyridin-2-ylmethyl) derivative
→ Final amination to produce this compound
Reaction Conditions and Data
- The process benefits from high regioselectivity and yields.
- Use of environmentally friendly solvents like ethanol or acetonitrile is preferred.
Summary of Research Findings and Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the benzothiazole ring to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its antiproliferative effects against various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- U87 MG (glioblastoma)
- A549 (adenocarcinoma)
In vitro tests demonstrated that certain derivatives of this compound exhibit significant inhibition of cell proliferation and induce apoptosis in these cancer cells. The mechanisms of action often involve the inhibition of critical signaling pathways such as PI3K and mTORC1, which are pivotal in cancer cell growth and survival .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, including:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
Results indicated moderate to good antibacterial activity at concentrations ranging from 12.5 to 100 µg/mL. The compound's effectiveness against fungal strains such as Candida albicans and Aspergillus niger was also noted, showcasing its broad-spectrum antimicrobial potential .
Analgesic and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been investigated for its analgesic and anti-inflammatory properties. Studies suggest that it could provide relief from pain and inflammation comparable to standard analgesics like diclofenac. The compound's ability to inhibit cyclooxygenase enzymes (COX) further supports its potential therapeutic applications in pain management .
Case Study 1: Anticancer Activity
A study conducted on a series of synthesized derivatives of this compound evaluated their effects on HCT116 and MCF-7 cell lines. The results indicated that specific modifications to the benzothiazole structure enhanced antiproliferative activity significantly. Compounds exhibiting IC50 values below 10 µM were identified as particularly promising candidates for further development .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of this compound, researchers tested it against a panel of bacteria and fungi using the serial dilution method. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting a potential role in treating resistant infections .
Summary Table of Applications
| Application Area | Specific Activities | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in various cancer lines | Effective against HCT116, MCF-7 with IC50 < 10 µM |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | Moderate to good efficacy at 12.5–100 µg/mL |
| Analgesic/Anti-inflammatory | COX inhibition | Comparable effects to standard analgesics |
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The position and nature of substituents on the benzothiazole ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups improve lipophilicity, affecting membrane permeability and bioavailability. The 5,6-dimethyl substitution in the target compound likely enhances steric shielding, reducing susceptibility to enzymatic degradation compared to unsubstituted analogs .
Variations in the Amine Substituent
The N-substituent modulates steric and electronic interactions. Notable examples include:
Key Observations :
- Pyridin-2-ylmethyl Group : The target compound’s pyridinylmethyl group introduces a basic nitrogen, facilitating hydrogen bonding and metal coordination, which are absent in alkyl or aryl substituents (e.g., ). This feature is critical for interactions with biological targets like enzymes or receptors .
Physicochemical and Structural Properties
- Hydrogen Bonding : Unsubstituted 1,3-benzothiazol-2-amine forms N–H⋯N hydrogen-bonded dimers, creating a 2D network . The 5,6-dimethyl and pyridinylmethyl groups in the target compound likely disrupt this network, reducing crystallinity and improving solubility.
- Acoustical Parameters: Substituted 2-aminobenzothiazoles exhibit temperature-dependent molecular interactions in aqueous dioxane, with methyl groups increasing hydrophobic interactions compared to polar substituents like Cl or OCH₃ .
Biological Activity
Overview
5,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by its benzothiazole core and specific substituents that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design, particularly in the fields of oncology and antimicrobial therapy.
- IUPAC Name: this compound
- Molecular Formula: C15H15N3S
- Molecular Weight: 269.37 g/mol
- CAS Number: 1105191-66-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases, particularly CSF1R (Colony Stimulating Factor 1 Receptor), which plays a significant role in tumor microenvironments and macrophage regulation. For instance, related compounds have demonstrated IC50 values as low as 1.4 nM against CSF1R, indicating potent inhibitory effects .
- Anticancer Activity: In preclinical studies, benzothiazole derivatives have exhibited significant anticancer properties. The introduction of the pyridin-2-ylmethyl group may enhance the selectivity and potency of the compound against cancer cell lines .
- Antimicrobial Properties: Preliminary investigations suggest that this compound could possess antimicrobial activity, making it a candidate for further exploration in treating infections .
Biological Activity Data
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of related benzothiazole derivatives on tumor growth, it was found that compounds with similar structures significantly reduced tumor sizes in xenograft models. The study reported that treatment with these compounds led to a decrease in tumor-associated macrophages and overall tumor burden .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of several benzothiazole derivatives indicated that modifications at the pyridinyl position could drastically alter enzyme inhibition profiles. For example, the introduction of different substituents on the pyridine ring resulted in varying IC50 values for CSF1R inhibition, highlighting the importance of structural optimization in drug design .
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies: Conducting animal studies to validate the efficacy and safety profile observed in vitro.
- Mechanistic Studies: Investigating the precise molecular mechanisms through which this compound exerts its effects.
- Structural Modifications: Experimenting with different substituents to enhance potency and selectivity for targeted biological pathways.
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 4-methyl aniline, KSCN, Br₂ | Glacial acetic acid, 6–8 hrs stirring | 70% | |
| 2 | 6-methyl-benzothiazol-2-amine, 2-(bromomethyl)pyridine | Cs₂CO₃/DMF, 35°C, 48 hrs | ~65% (analogous) |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Q. Table 2: Key NMR Assignments
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzothiazole C5/C6-CH₃ | 2.4–2.6 (s, 6H) | 20.8, 21.1 |
| Pyridin-2-ylmethyl CH₂ | 4.8 (s, 2H) | 45.2 |
| Pyridine C-H | 7.5–8.4 (m) | 120–150 |
Advanced: How to resolve discrepancies in NMR data interpretation for this compound?
Answer:
Discrepancies often arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals (e.g., NH at δ 12.5 ppm in DMSO vs. δ 10.2 ppm in CDCl₃) .
- Tautomerism : The benzothiazole NH may exhibit dynamic behavior in solution, broadening signals. Use variable-temperature NMR to confirm .
- Crystallographic vs. Solution State : X-ray data (fixed geometry) may conflict with NMR (dynamic averaging). Compare NOESY/ROESY correlations to validate spatial proximity of methyl and pyridine groups .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or antimicrobial targets). For example:
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .
Q. Table 3: Docking Results for Analogous Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 9c (thiazole-triazole) | α-Glucosidase | −8.2 | |
| MPQ (quinazoline) | Kinase Inhibitor | −9.1 |
Advanced: How to design experiments to assess its antimicrobial activity?
Answer:
- In Vitro Assays :
- Mechanistic Studies :
Q. Table 4: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target | Reference |
|---|---|---|---|
| 6-Methyl-benzothiazole | 8 (S. aureus) | DHFR | |
| Thiadiazole derivatives | 16 (E. coli) | Cell Wall |
Advanced: How to analyze conflicting data in crystallographic vs. spectroscopic purity assessments?
Answer:
- Purity Verification :
- HPLC : Use a C18 column (ACN/water gradient) to confirm ≥95% purity. Compare retention times with standards .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S values (e.g., C: 62.1%, H: 5.2%, N: 16.3%) .
- Crystallographic Artifacts : Check for solvent inclusion in the crystal lattice (e.g., DMSO or water molecules), which may skew elemental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
